N-(1H-benzimidazol-2-ylmethyl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining benzimidazole, pyridine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with pyrazole and pyridine intermediates under controlled conditions. The use of catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide (DMF) solvent has been reported to yield high purity products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMF, dichloromethane), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Widely studied for their anti-inflammatory and analgesic effects.
Pyridine Derivatives: Used in various pharmaceutical applications due to their diverse biological activities
Uniqueness
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of three different heterocyclic moieties, which may confer synergistic effects and enhance its biological activity. This structural complexity makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N6O |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O/c24-17(15-8-14(22-23-15)11-4-3-7-18-9-11)19-10-16-20-12-5-1-2-6-13(12)21-16/h1-9H,10H2,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
KHUJVLLHJGREOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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